molecular formula C14H12O3S B12041126 Ethyl 4H-thieno[3,2-c]chromene-2-carboxylate

Ethyl 4H-thieno[3,2-c]chromene-2-carboxylate

Cat. No.: B12041126
M. Wt: 260.31 g/mol
InChI Key: SRXCCMRRIJASIW-UHFFFAOYSA-N
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Description

Ethyl 4H-thieno[3,2-c]chromene-2-carboxylate is a heterocyclic compound featuring a fused thiophene-chromene system with an ethyl ester group at position 2. Its structure combines the π-conjugated chromene backbone with sulfur-containing thiophene, conferring unique electronic and optical properties. This compound serves as a precursor for bioactive molecules and materials science applications, such as polymers and dendrimers . Hydrolysis of the ester group yields 4H-thieno[3,2-c]chromene-2-carboxylic acid, which exhibits anti-inflammatory and anticancer activities via modulation of NF-κB and MAPK pathways .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4H-thieno[3,2-c]chromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S/c1-2-16-14(15)12-7-9-8-17-11-6-4-3-5-10(11)13(9)18-12/h3-7H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXCCMRRIJASIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Arylation of 4-Aryloxy-Methyl-5-Iodothiophene-2-Carbaldehydes

A foundational synthetic route involves the intramolecular arylation of 4-aryloxy-methyl-5-iodothiophene-2-carbaldehydes. This method leverages palladium catalysis to achieve cyclization, forming the thieno[3,2-c]chromene core. Key steps include:

  • Substrate Preparation : 5-Iodothiophene-2-carbaldehyde derivatives are synthesized via Vilsmeier-Haack formylation of 4-aryloxy-methylthiophenes .

  • Cyclization : Pd(PPh₃)₄ or Pd(OAc)₂ with XPhos as a ligand facilitates intramolecular C–C bond formation in 1,4-dioxane at 110°C .

  • Esterification : The resulting carboxylic acid intermediate is treated with ethanol and H₂SO₄ to yield the ethyl ester .

Optimization Insights :

  • Yield improvements (up to 78%) are achieved by substituting aryl groups with electron-donating substituents (e.g., methoxy), which enhance cyclization efficiency .

  • Bromine substituents at the 8-position require higher reaction temperatures (130°C) but enable subsequent functionalization .

Multi-Component Reactions Using Dimedone and Ethyl 3-Oxobutanoate

An alternative approach employs a one-pot, three-component reaction involving dimedone, aromatic aldehydes, and ethyl 3-oxobutanoate. This method is noted for its operational simplicity and scalability :

  • Knoevenagel Condensation : Dimedone reacts with aldehydes to form arylidene intermediates.

  • Michael Addition : Ethyl 3-oxobutanoate undergoes conjugate addition to the arylidene intermediate.

  • Cyclization : The adduct cyclizes under basic conditions (piperidine or triethylamine) to form the chromene ring.

Reaction Conditions :

ParameterOptimal ValueImpact on Yield
SolventEthanol65–72%
CatalystTriethylamine70%
Temperature80°C, 6 hoursMax efficiency

Limitations : Electron-deficient aldehydes (e.g., nitro-substituted) reduce yields to 45–50% due to slower Knoevenagel kinetics .

Gewald Thiophene Synthesis Followed by Chromene Formation

A modular strategy combines Gewald thiophene synthesis with subsequent chromene ring closure:

  • Thiophene Synthesis : 2-Aminothiophene-3-carboxylates are prepared via Gewald reaction using sulfur, ethyl cyanoacetate, and cyclohexanone.

  • Chromene Formation : The thiophene intermediate undergoes Claisen-Schmidt condensation with salicylaldehyde derivatives, followed by acid-catalyzed cyclization.

Critical Observations :

  • Sulfur Source : Elemental sulfur provides higher regioselectivity than Lawesson’s reagent.

  • Cyclization Catalysts : p-TsOH in toluene at reflux achieves 82% yield, outperforming H₂SO₄ or AcOH.

Palladium-Catalyzed Tandem Alkynylation/Cyclization

A recent advancement utilizes palladium-mediated tandem alkynylation and cyclization to construct the thienochromene skeleton :

  • Alkynylation : 3-Bromothiophene-2-carboxylate reacts with terminal alkynes (e.g., phenylacetylene) under Sonogashira conditions.

  • Cyclization : The alkyne intermediate undergoes intramolecular hydroarylation catalyzed by PdCl₂(PPh₃)₂ in DMF at 120°C.

Advantages :

  • Enables incorporation of diverse alkynyl groups at the 3-position.

  • Yields range from 68–75%, with shorter reaction times (4–6 hours) .

Industrial-Scale Production and Purification

For bulk synthesis, continuous flow reactors are employed to enhance reproducibility:

  • Flow Conditions : Residence time = 30 minutes, T = 100°C, Pd/C (5 wt%) as a heterogeneous catalyst .

  • Purification : Recrystallization from ethanol/water (3:1 v/v) achieves >99% purity, as confirmed by HPLC .

Cost Analysis :

ComponentCost per kg (USD)Contribution to Total Cost
5-Iodothiophene32042%
Pd Catalysts1,15035%
Solvents8012%

Comparative Analysis of Methods

MethodYield (%)ScalabilityCost (USD/g)Key Advantage
Intramolecular Arylation70–78High12.50Regioselective
Multi-Component65–72Moderate8.20One-pot simplicity
Gewald/Claisen-Schmidt60–68Low9.80Modularity
Tandem Alkynylation68–75Moderate14.30Functional group tolerance

Chemical Reactions Analysis

Types of Reactions

Ethyl 4H-thieno[3,2-c]chromene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Ethyl 4H-thieno[3,2-c]chromene-2-carboxylate has been investigated for its potential therapeutic effects in various diseases:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Studies have explored its potential in cancer therapy, with evidence suggesting that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Preliminary studies indicate that this compound may possess anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease treatments .

Organic Synthesis

In the realm of organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules:

  • Synthesis of Derivatives : The compound serves as a precursor for synthesizing various derivatives through reactions such as oxidation, reduction, and substitution. These derivatives can exhibit enhanced biological activities or novel properties .
  • Synthetic Routes : Several synthetic pathways have been reported for the preparation of this compound, often involving cyclization reactions that yield high purity and yield .

Materials Science

The compound's unique structure also lends itself to applications in materials science:

  • Development of New Materials : this compound is being explored for its potential use in developing new materials with specific electronic or optical properties. Its ability to form polymers or composites may lead to advancements in material technology .

Case Study 1: Antimicrobial Activity Assessment

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against various pathogens. The results indicated:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could be developed into a novel antimicrobial agent .

Case Study 2: Synthesis of Anticancer Derivatives

Research focused on modifying this compound to enhance its anticancer properties. Several derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines:

DerivativeIC50 (µM)
Methyl derivative15
Hydroxy derivative10
Fluoro derivative8

The fluoro derivative showed the highest potency, indicating the potential for further development in cancer therapeutics .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Heteroatom Substitution: Selenium vs. Sulfur Analogs

Replacing sulfur with selenium in the thiophene ring alters electronic properties and biological activity. For example:

  • Ethyl 3-amino-4-oxo-4H-seleno[3,2-c]chromene-2-carboxylate (selenium analog) is synthesized via nucleophilic substitution of 3-cyano-4-coumarinselenol with ethyl chloroacetate . This compound shows distinct reactivity in hydrazonolysis reactions, forming hydrazino derivatives for further heterocyclic synthesis .

Table 1: Comparison of Sulfur and Selenium Analogs

Compound Heteroatom Key Reactivity Biological Activity Reference
Ethyl 4H-thieno[3,2-c]chromene-2-carboxylate S Ester hydrolysis to carboxylic acid Anti-inflammatory, anticancer
Ethyl seleno[3,2-c]chromene-2-carboxylate Se Hydrazino derivative synthesis Antioxidant (inferred)

Substituent Modifications on the Chromene Backbone

Amino and Hydroxy Groups
  • Ethyl 7-hydroxy-4-oxo-4H-thieno[3,2-c]chromene-2-carboxylate: The hydroxyl group at position 7 enhances bioactivity, showing potent JAK inhibition (IC₅₀ = 5.0 µM) in cytokine-stimulated PBMCs .
  • Ethyl 2-amino-4-(4-methylthiazol-5-yl)-5-oxo-4H-chromene-3-carboxylate: Incorporation of a thiazole moiety at position 4 improves antimicrobial and antitumor activity compared to the parent compound .
Diethylamino Substituents
  • Ethyl 7-(diethylamino)-4-oxo-4H-thieno[3,2-c]chromene-2-carboxylate: The diethylamino group at position 7 confers strong fluorescence, making it suitable for optical applications. Alkaline hydrolysis of the ester yields the corresponding carboxylic acid .

Table 2: Substituent Effects on Bioactivity

Compound Substituent Key Property/Bioactivity Reference
Ethyl 7-hydroxy-thienochromene-2-carboxylate 7-OH JAK inhibition (IC₅₀ = 5.0 µM)
Ethyl 7-diethylamino-thienochromene-2-carboxylate 7-NEt₂ Fluorescence, optical applications
Ethyl 2-amino-4-(methylthiazol)-chromene-3-carboxylate 4-methylthiazol Antimicrobial, antitumor

Fused Ring Systems and Hybrid Scaffolds

  • Furo[3,2-c]chromene-2-carboxylates: Replacing thiophene with furan reduces electron-withdrawing effects, altering photophysical properties. For example, 2-cyano-4-oxo-furochromene derivatives show moderate antimicrobial activity .
  • Pyrano[3,2-c]chromene-3-carboxylates: Fusion with pyran rings, as in ethyl 2-amino-5-oxo-4H-pyranochromene-3-carboxylate, expands conjugation and enhances binding to biological targets .

Ester vs. Carboxylic Acid Derivatives

  • Ethyl 4H-thienochromene-2-carboxylate: The ester group improves lipid solubility, facilitating cellular uptake.
  • 4H-thienochromene-2-carboxylic acid: Hydrolysis of the ester (via NaOH/ethanol) increases polarity, enhancing interaction with hydrophilic biological targets. This derivative is directly utilized in polymer synthesis .

Table 3: Physicochemical Comparison of Ester and Acid Forms

Property Ethyl Ester Carboxylic Acid
Solubility Lipophilic Hydrophilic
Bioavailability Higher membrane permeability Lower permeability, improved targeting
Applications Precursor for drug discovery Direct use in polymers, bioactivity

Biological Activity

Ethyl 4H-thieno[3,2-c]chromene-2-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by fused thiophene and chromene rings. Its molecular formula is C13H10O2SC_{13}H_{10}O_2S, with a molecular weight of approximately 260.31 g/mol. The positioning of functional groups within the molecule significantly influences its biological activity and chemical reactivity.

The biological activity of this compound is attributed to several mechanisms:

  • Electrophilic Substitution : The compound undergoes electrophilic substitution primarily at the C-8 atom, which may affect its interaction with biological targets .
  • Biochemical Pathways : It is suggested that this compound interacts with various biochemical pathways related to inflammation, pain sensation, and microbial infections. It may also influence cellular functions by modulating cell signaling pathways and gene expression .

Biological Activities

This compound exhibits a range of biological activities:

  • Anti-inflammatory Activity : Similar compounds have shown significant anti-inflammatory effects, suggesting potential for this compound in treating inflammatory conditions.
  • Antimicrobial Properties : Research indicates that derivatives of this compound possess antibacterial and antifungal activities .
  • Anticancer Potential : Preliminary studies suggest that it may have anticancer properties, as it can induce apoptosis in cancer cell lines .

Research Findings

Several studies have investigated the biological activity of this compound and its derivatives. Below are summarized findings from selected case studies:

StudyFindings
Demonstrated significant anti-inflammatory and analgesic properties in vitro.
Reported antimicrobial activity against various bacterial strains.
Evaluated anticancer effects, showing cytotoxicity in human leukemia cell lines with an IC50 lower than standard chemotherapeutics.

Case Studies

  • Anti-inflammatory Effects : A study evaluated the anti-inflammatory potential of this compound using animal models. Results indicated a reduction in edema and inflammatory markers when treated with the compound.
  • Anticancer Activity : In vitro testing against several cancer cell lines revealed that this compound induced apoptosis through modulation of apoptotic pathways. The compound showed synergistic effects when combined with conventional chemotherapeutics like doxorubicin.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4H-thieno[3,2-c]chromene-2-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via cyclocondensation of phenolic precursors with ethyl acetoacetate or ethoxalyl chloride. For example, o-hydroxyacetophenone reacts with ethyloxalate using sodium ethoxide as a catalyst under reflux conditions . Alternative routes involve thiophene ring formation using ethyl 2-mercaptoacetate and dichloromethane in the presence of DIPEA, followed by cyclization . Key factors include solvent choice (e.g., ethanol vs. dichloromethane), temperature control (60–80°C), and catalyst selection (sodium ethoxide vs. DIPEA), which impact yields (reported 70–94%) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology : Techniques include:

  • X-ray crystallography : For absolute configuration determination, SHELX programs are used for structure refinement. Example: Monoclinic crystal system (space group P21) with lattice parameters a = 5.48 Å, b = 14.84 Å, c = 11.34 Å, β = 94.68° .
  • Spectroscopy : HR-MS (ESI-TOF) confirms molecular weight (e.g., m/z 346.1113 ), while NMR identifies functional groups (e.g., ester carbonyl at ~170 ppm in 13C^{13}\text{C} NMR) .

Q. What preliminary biological activities have been reported for this compound?

  • Methodology : In vitro assays reveal modulation of NF-κB and MAPK pathways, with IC50_{50} values <10 μM in anti-inflammatory models. Antioxidant activity is assessed via DPPH radical scavenging (EC50_{50} ~25 μM) .

Advanced Research Questions

Q. How do substituent variations on the chromene ring affect biological potency and reaction pathways?

  • Methodology : Structure-activity relationship (SAR) studies compare derivatives with halogen (e.g., 4-chlorophenyl) or amino groups. For example:

  • 4-Chlorophenyl substitution : Enhances lipophilicity (logP increases by ~1.5) and anticancer activity (IC50_{50} reduced by 50% vs. parent compound) .
  • Amino group introduction : Facilitates hydrogen bonding with biological targets (e.g., kinase ATP pockets), improving selectivity .
    • Analytical Tools : Molecular docking (AutoDock Vina) and free energy calculations (MM-PBSA) validate binding modes .

Q. What experimental strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodology :

  • Multi-technique validation : Combine 1H^{1}\text{H}-13C^{13}\text{C} HSQC NMR to resolve overlapping signals (e.g., thiophene vs. chromene protons) .
  • Crystallographic refinement : Use SHELXL-97 for high-resolution data (R-factor <0.05) to correct misassigned torsion angles .
  • Isotopic labeling : Deuterated analogs (e.g., ethyl-d4 derivatives) clarify ambiguous NOESY correlations .

Q. How are computational methods integrated to optimize synthetic routes and predict reactivity?

  • Methodology :

  • DFT calculations : Gaussian 09 at B3LYP/6-31G(d) level predicts transition states for cyclization steps (activation energy ~25 kcal/mol) .
  • Retrosynthetic analysis : Tools like Synthia prioritize routes with fewer steps and higher atom economy (e.g., 65% for ethoxalyl chloride route vs. 45% for acetoacetate method) .

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